3,3-Difluoro-2-hydroxypropanoic acid
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Overview
Description
3,3-Difluoro-2-hydroxypropanoic acid is an organic compound with the molecular formula C3H4F2O3. It is a derivative of propanoic acid, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and a hydroxyl group is attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-hydroxypropanoic acid typically involves multiple steps. One practical method includes the formation of a 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester by reacting a 4,4-difluoro-3-oxobutanoic acid ester with chlorine. This intermediate is then converted to 3,3-difluoro-1,1-dichloro-2-propanone by reaction with an acid. Finally, the degradation product is reacted with a basic aqueous solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the same synthetic route as described above, with optimizations for large-scale production. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,3-difluoro-2-oxopropanoic acid, while reduction can produce 3,3-difluoro-2-hydroxypropanol .
Scientific Research Applications
3,3-Difluoro-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 3,3-Difluoro-2-hydroxypropanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The hydroxyl group also plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-hydroxypropanoic acid: Similar in structure but with fluorine atoms on the second carbon.
3,3-Difluoro-2-oxopropanoic acid: An oxidized form of 3,3-Difluoro-2-hydroxypropanoic acid.
3,3-Difluoro-2-hydroxypropanol: A reduced form of the compound.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-difluoro-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O3/c4-2(5)1(6)3(7)8/h1-2,6H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZVULXGMGJDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371961-43-2 |
Source
|
Record name | 3,3-difluoro-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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